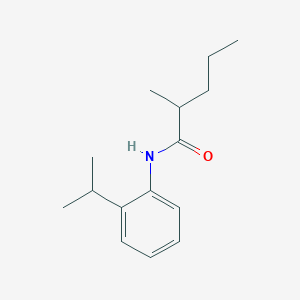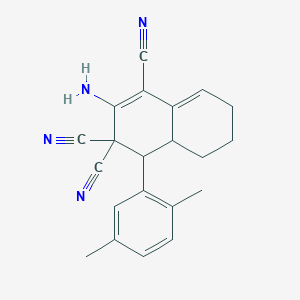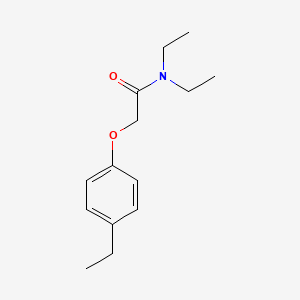
N-(2-isopropylphenyl)-2-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-2-methylpentanamide, also known as Modafinil, is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to improve cognitive function and alertness. It was first approved by the FDA in 1998 for the treatment of narcolepsy, a sleep disorder that causes excessive daytime sleepiness. Since then, it has been used for other off-label purposes such as treating attention deficit hyperactivity disorder (ADHD), depression, and fatigue.
Mécanisme D'action
N-(2-isopropylphenyl)-2-methylpentanamide works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the levels of GABA, a neurotransmitter that is involved in regulating sleep and wakefulness. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-2-methylpentanamide has been shown to have a variety of biochemical and physiological effects. It increases wakefulness and alertness, reduces fatigue, and improves cognitive function. It also increases heart rate and blood pressure, although these effects are generally mild and not considered clinically significant.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-isopropylphenyl)-2-methylpentanamide has several advantages for use in lab experiments. It is a potent and selective wakefulness-promoting agent that can be administered orally. It has a long half-life, which allows for sustained effects over several hours. However, there are also limitations to its use. It can be expensive, and its effects may vary depending on individual factors such as age, sex, and genetics.
Orientations Futures
There are several potential future directions for research on N-(2-isopropylphenyl)-2-methylpentanamide. One area of interest is its use in treating various medical conditions such as ADHD, depression, and fatigue. Another area of research is its potential use as a cognitive enhancer in healthy individuals. Additionally, there is interest in developing new formulations of N-(2-isopropylphenyl)-2-methylpentanamide that have improved pharmacokinetic properties or alternative routes of administration. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of N-(2-isopropylphenyl)-2-methylpentanamide.
Méthodes De Synthèse
N-(2-isopropylphenyl)-2-methylpentanamide is synthesized from benzhydryl sulfinylacetamide, which is reacted with thionyl chloride to form benzhydryl sulfinyl chloride. This compound is then reacted with 2-methylpentanamine to form N-(2-isopropylphenyl)-2-methylpentanamide. The synthesis process involves multiple steps and requires specific reagents and conditions to ensure purity and yield.
Applications De Recherche Scientifique
N-(2-isopropylphenyl)-2-methylpentanamide has been extensively studied for its effects on cognitive function and alertness. It has been shown to improve working memory, attention, and executive function in healthy individuals and those with cognitive impairments. It has also been studied for its potential use in treating various medical conditions such as ADHD, depression, and fatigue.
Propriétés
IUPAC Name |
2-methyl-N-(2-propan-2-ylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-5-8-12(4)15(17)16-14-10-7-6-9-13(14)11(2)3/h6-7,9-12H,5,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGTYRPIJCRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5195836.png)
![2-imino-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5195850.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195856.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5195857.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)
![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)
![N-(4-fluorobenzyl)-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5195881.png)
![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)
![1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5195887.png)


![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5195919.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5195925.png)